molecular formula C19H24F3N5O2S B5510026 N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B5510026
M. Wt: 443.5 g/mol
InChI Key: KTUIEMQNBSGHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide involves complex reactions to introduce the specific functional groups and molecular architecture. For instance, Desai et al. (2016) discussed the synthesis of novel derivatives that exhibited significant antimicrobial activity, showcasing the methodological approaches for creating these complex molecules (Desai, Makwana, & Senta, 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide derivatives have been elucidated using various spectroscopic techniques. Jacobs et al. (2013) described the molecular structures of related compounds, providing insights into their geometric configuration and intermolecular interactions (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their specific functional groups. For example, the sulfonamide group plays a crucial role in determining the chemical behavior of these molecules. Studies on similar compounds have shown how modifications in the molecular structure can affect their chemical reactions and properties, including antimicrobial activity and molecular docking studies (Elangovan et al., 2021) (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. Mohamed-Ezzat et al. (2023) synthesized a related compound and analyzed its crystal structure, highlighting the importance of π–π interactions and hydrogen-bonding in forming molecular chains (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Scientific Research Applications

Synthesis and Structural Characterization

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide and its derivatives are synthesized and structurally characterized for potential applications in drug development, particularly as antagonists in targeting preparations for the prevention of human HIV-1 infection Cheng De-ju, 2015.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various strains of microbes, showing promise for the development of new bioactive heterocyclic compounds N. Desai, Atul H. Makwana, R. Senta, 2016. Furthermore, its derivatives have been studied for their in vitro anticancer activity, particularly against breast cancer cell lines, with certain compounds showing higher potency than reference drugs M. Ghorab, M. Al-Said, 2012.

Pharmacokinetic Studies

The pharmacokinetic properties of TA-0201, a novel orally active non-peptide antagonist for endothelin (ET) receptors, have been extensively studied. This compound's determination in rat plasma and tissues by liquid chromatography tandem mass spectrometry (LC-MS/MS) has provided valuable insights into its distribution and metabolism N. Ohashi, S. Nakamura, M. Yoshikawa, 1999.

Enzyme Inhibition for Therapeutic Applications

Compounds incorporating the structure of N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide have been evaluated for their ability to inhibit enzymes such as phospholipase A2, showing potential for the development of therapeutics for conditions like myocardial infarction H. Oinuma, T. Takamura, et al., 1991.

properties

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N5O2S/c1-14-12-17(27-10-3-2-4-11-27)26-18(25-14)23-8-9-24-30(28,29)16-7-5-6-15(13-16)19(20,21)22/h5-7,12-13,24H,2-4,8-11H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUIEMQNBSGHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.